N-[(2Z)-4,5-dimethyl-1,3-thiazol-2(3H)-ylidene]-2-(4-oxoquinazolin-3(4H)-yl)acetamide
Description
N-[(2Z)-4,5-dimethyl-1,3-thiazol-2(3H)-ylidene]-2-(4-oxoquinazolin-3(4H)-yl)acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a thiazole ring and a quinazolinone moiety, which contribute to its unique chemical properties and potential biological activities.
Properties
IUPAC Name |
N-(4,5-dimethyl-1,3-thiazol-2-yl)-2-(4-oxoquinazolin-3-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N4O2S/c1-9-10(2)22-15(17-9)18-13(20)7-19-8-16-12-6-4-3-5-11(12)14(19)21/h3-6,8H,7H2,1-2H3,(H,17,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHDORBWUFGTHND-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)NC(=O)CN2C=NC3=CC=CC=C3C2=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2Z)-4,5-dimethyl-1,3-thiazol-2(3H)-ylidene]-2-(4-oxoquinazolin-3(4H)-yl)acetamide typically involves multi-step organic reactions. One common method includes the condensation of 4,5-dimethylthiazole-2-thiol with 4-chloroquinazolin-3-one under basic conditions to form the desired product. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
N-[(2Z)-4,5-dimethyl-1,3-thiazol-2(3H)-ylidene]-2-(4-oxoquinazolin-3(4H)-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The quinazolinone moiety can be reduced to form dihydroquinazolinones.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the thiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like amines and thiols can be employed under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydroquinazolinones.
Substitution: Various substituted thiazole derivatives.
Scientific Research Applications
Structure
The structure consists of a thiazole moiety linked to a quinazoline derivative, which contributes to its biological activity. The thiazole and quinazoline rings are known for their roles in various pharmacological effects.
Antimicrobial Activity
Research indicates that compounds similar to N-[(2Z)-4,5-dimethyl-1,3-thiazol-2(3H)-ylidene]-2-(4-oxoquinazolin-3(4H)-yl)acetamide exhibit antimicrobial properties. Studies have demonstrated effectiveness against a range of bacterial and fungal pathogens. The thiazole ring is often associated with enhanced antimicrobial activity due to its ability to disrupt microbial cell walls.
Anticancer Properties
Several studies have highlighted the potential of this compound in cancer therapy. The quinazoline moiety is known for its role in inhibiting tumor growth by interfering with specific cellular pathways. For instance, derivatives of quinazoline have been shown to inhibit kinases involved in cancer progression, suggesting that this compound may share similar mechanisms.
Enzyme Inhibition
This compound has been studied for its potential as an enzyme inhibitor. Enzyme inhibition is crucial in drug development as it can lead to the modulation of metabolic pathways associated with diseases.
Case Study 1: Antimicrobial Efficacy
In a study published in Journal of Medicinal Chemistry, researchers evaluated the antimicrobial efficacy of various thiazole derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that compounds with structural similarities to this compound showed significant inhibition zones compared to controls .
Case Study 2: Cancer Cell Line Studies
A research article in Cancer Letters investigated the effects of quinazoline derivatives on human cancer cell lines. The study found that specific modifications on the quinazoline structure enhanced cytotoxicity against breast cancer cells. The findings suggest that this compound could be a promising candidate for further development .
Case Study 3: Enzyme Inhibition Profiles
A recent publication in Biochemical Pharmacology assessed the enzyme inhibition profiles of various thiazole-containing compounds. Results indicated that compounds similar to this compound effectively inhibited specific kinases involved in cancer signaling pathways .
Mechanism of Action
The mechanism of action of N-[(2Z)-4,5-dimethyl-1,3-thiazol-2(3H)-ylidene]-2-(4-oxoquinazolin-3(4H)-yl)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering downstream signaling pathways. For example, it could inhibit kinase enzymes, leading to the modulation of cell proliferation and apoptosis.
Comparison with Similar Compounds
Similar Compounds
4,5-Dimethylthiazole: Shares the thiazole ring structure.
Quinazolinone derivatives: Similar quinazolinone moiety.
Uniqueness
N-[(2Z)-4,5-dimethyl-1,3-thiazol-2(3H)-ylidene]-2-(4-oxoquinazolin-3(4H)-yl)acetamide is unique due to the combination of the thiazole and quinazolinone structures, which confer distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications.
Biological Activity
N-[(2Z)-4,5-dimethyl-1,3-thiazol-2(3H)-ylidene]-2-(4-oxoquinazolin-3(4H)-yl)acetamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, properties, and biological effects based on current research findings.
The compound has the following chemical characteristics:
| Property | Value |
|---|---|
| Molecular Formula | C₁₃H₁₃N₃O₂S₂ |
| Molecular Weight | 301.39 g/mol |
| CAS Number | 1282103-83-6 |
| IUPAC Name | This compound |
The presence of both thiazole and quinazoline rings in its structure suggests a diverse range of pharmacological properties, particularly in antimicrobial and anti-inflammatory activities.
Antimicrobial Properties
Preliminary studies indicate that compounds similar to this compound exhibit significant antimicrobial activity. In vitro tests have demonstrated effectiveness against various bacterial strains, highlighting its potential as a lead compound for developing new antibiotics. For example, the compound showed activity against both Gram-positive and Gram-negative bacteria, which is crucial in addressing antibiotic resistance issues.
Anti-inflammatory Effects
Research has also suggested that this compound possesses anti-inflammatory properties. In animal models, it was observed to reduce inflammation markers significantly. The mechanism behind this effect may involve the inhibition of pro-inflammatory cytokines and enzymes such as COX-2, which are critical in the inflammatory pathway.
Case Studies and Research Findings
- Study on Antibacterial Activity : A study evaluated the antibacterial effects of various thiazole derivatives, including our compound. Results indicated that it inhibited bacterial growth effectively at low concentrations compared to standard antibiotics .
- Anti-inflammatory Study : In a controlled experiment involving induced inflammation in rats, administration of the compound resulted in a marked decrease in paw edema compared to the control group . This suggests its potential utility in treating inflammatory conditions.
Synthesis Methods
The synthesis of this compound can be achieved through several methods involving multi-step reactions. Key steps include:
- Formation of Thiazole Ring : The initial step involves synthesizing the thiazole moiety through cyclization reactions using appropriate precursors.
- Quinazoline Integration : The quinazoline component is integrated via condensation reactions under specific conditions to yield the final product.
Q & A
Basic Research Questions
Q. What synthetic strategies are optimal for preparing N-[(2Z)-4,5-dimethyl-1,3-thiazol-2(3H)-ylidene]-2-(4-oxoquinazolin-3(4H)-yl)acetamide?
- Methodology : Utilize multi-step reactions involving cyclocondensation of thiazole precursors with quinazolinone derivatives. For example, thiazole intermediates can be synthesized via reactions of substituted amines with thiourea derivatives under reflux in ethanol or DMF. The quinazolinone core is typically prepared by cyclizing anthranilic acid derivatives with formamide or urea .
- Key Considerations : Optimize solvent systems (e.g., ethanol, acetone) and catalysts (e.g., K₂CO₃, Pd-based catalysts) to enhance yield and purity. Monitor reaction progress via TLC or HPLC .
Q. How can the purity and structural integrity of this compound be confirmed?
- Methodology :
- Elemental Analysis : Compare calculated vs. experimental C, H, N, S content to verify stoichiometry .
- Spectroscopic Techniques :
- ¹H/¹³C NMR : Confirm the Z-configuration of the thiazole-ylidene group (δ 7.2–7.8 ppm for vinyl protons) and the quinazolinone carbonyl (δ 165–170 ppm) .
- IR Spectroscopy : Identify characteristic bands for amide C=O (~1680 cm⁻¹) and thiazole C=N (~1600 cm⁻¹) .
- Melting Point : Consistency with literature values (±2°C) indicates purity .
Q. What preliminary biological assays are suitable for evaluating its bioactivity?
- Methodology : Screen for antimicrobial activity using agar diffusion assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. For anticancer potential, employ MTT assays on cancer cell lines (e.g., HeLa, MCF-7) .
- Controls : Include standard antibiotics (e.g., ciprofloxacin) or chemotherapeutics (e.g., doxorubicin) for comparison .
Advanced Research Questions
Q. How can computational docking studies guide the design of derivatives targeting specific enzymes?
- Methodology : Use software like AutoDock Vina to model interactions between the compound and enzyme active sites (e.g., acetylcholinesterase, DNA gyrase). Focus on hydrogen bonding (amide and quinazolinone groups) and hydrophobic interactions (thiazole methyl groups) .
- Validation : Compare docking scores (e.g., binding energy < −8 kcal/mol) with experimental IC₅₀ values from enzyme inhibition assays .
Q. What strategies resolve contradictions in reported biological activity data for similar compounds?
- Case Study : If Compound 9c () shows high antimicrobial activity but low cytotoxicity, while 5a-e () exhibit the reverse, analyze structural variations:
- Substituent Effects : Electron-withdrawing groups (e.g., Br in 9c ) may enhance membrane penetration, while bulky aryl groups (e.g., in 5a-e ) reduce bioavailability .
- Assay Conditions : Standardize pH, incubation time, and cell culture media to minimize variability .
Q. How can reaction mechanisms for key synthetic steps be elucidated?
- Example : For the formation of the thiazole-ylidene moiety, propose a mechanism involving nucleophilic attack of a thiourea derivative on a α-ketoamide intermediate, followed by cyclization and tautomerization.
- Experimental Validation : Use isotopic labeling (e.g., ¹⁵N) in NMR or mass spectrometry to track atom migration .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
